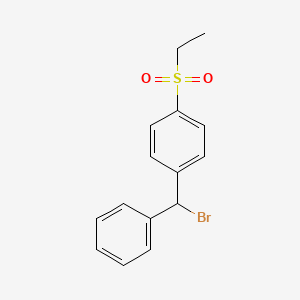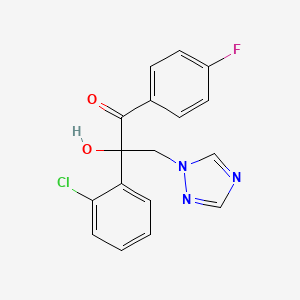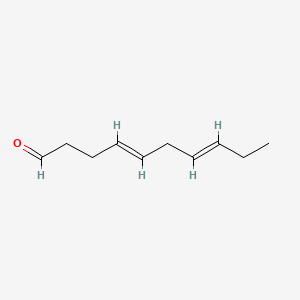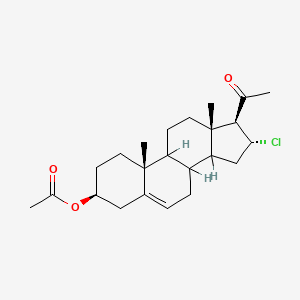
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group attached to a 4-chloro-2-nitrophenyl ring, and an ester group derived from acetic acid and 1-methylethyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion. The sulfonyl group is introduced through a sulfonation reaction involving 4-chloro-2-nitrophenol and a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are acetic acid and 1-methylethyl alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: The sulfonyl group can interact with active sites of enzymes, inhibiting their activity.
Protein Interactions: The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((4-bromo-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Acetic acid, ((4-fluoro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromo and fluoro analogs.
Eigenschaften
CAS-Nummer |
139326-52-6 |
|---|---|
Molekularformel |
C11H12ClNO6S |
Molekulargewicht |
321.73 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-chloro-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H12ClNO6S/c1-7(2)19-11(14)6-20(17,18)10-4-3-8(12)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
INFRNBFFTZMRST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)


![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)


![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)





